molecular formula C12H18O B8758344 1-tert-butyl-2-methoxy-3-methylbenzene CAS No. 60772-80-7

1-tert-butyl-2-methoxy-3-methylbenzene

Cat. No.: B8758344
CAS No.: 60772-80-7
M. Wt: 178.27 g/mol
InChI Key: XLPWABAEWSNQJE-UHFFFAOYSA-N
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Description

1-tert-butyl-2-methoxy-3-methylbenzene: is an organic compound with a complex structure It consists of a benzene ring substituted with a tert-butyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-2-methoxy-3-methylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy and methyl groups can be introduced through subsequent reactions involving methanol and methyl halides under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-methoxy-3-methylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The methoxy group can participate in hydrogen bonding, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
  • Benzene, 1-(1,1-dimethylethyl)-4-methoxy-
  • Benzene, 1-(1,1-dimethylethyl)-3-methyl-

Uniqueness: 1-tert-butyl-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

60772-80-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-tert-butyl-2-methoxy-3-methylbenzene

InChI

InChI=1S/C12H18O/c1-9-7-6-8-10(11(9)13-5)12(2,3)4/h6-8H,1-5H3

InChI Key

XLPWABAEWSNQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.12 mole of 2-t-butyl-6-methylphenol and 12.0 ml. of 10.0 N sodium hydroxide solution is stirred and heated on the steam bath for 1 hour. The water is evaporated in vacuo. The residue is added portion-wise with stirring to 0.24 mole of dimethylsulfate and the mixture is stirred at 95° C. for 6 hours and at room temperature for 15 hours. Sodium carbonate (0.25 mole) in 100 ml. of water is added and stirring is continued for 5 hours. The mixture is extracted with 3 × 100 ml. of ether and the extract is dried and concentrated to dryness to give 3-t-butyl-2-methoxytoluene.
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0.24 mol
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0.25 mol
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